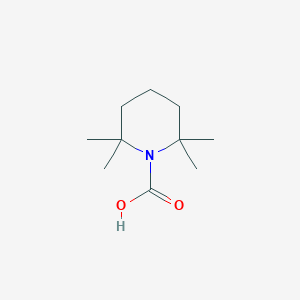

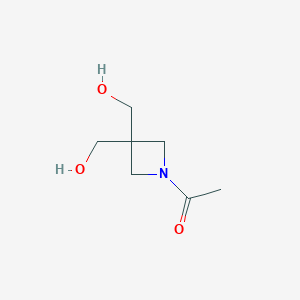

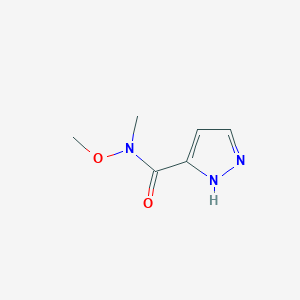

![molecular formula C15H13N3O2 B061332 2-(2-羟乙基)-3-甲基-1-氧代-1,5-二氢吡啶并[1,2-a]苯并咪唑-4-腈 CAS No. 166671-26-7](/img/structure/B61332.png)

2-(2-羟乙基)-3-甲基-1-氧代-1,5-二氢吡啶并[1,2-a]苯并咪唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves complex chemical reactions, starting from basic substrates to obtain the desired compounds. For instance, one method describes the preparation of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives via the reduction of an azo dye obtained from phenyldiazonium-4-sulphonic acid salt coupled with 3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile (Rangnekar & Rajadhyaksha, 1986). Additionally, the synthesis of 3-substituted and 2,3-disubstituted-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles through fusing 1H-benzimidazole-2-acetonitrile with β-keto esters in the presence of ammonium acetate has been detailed, showcasing a method to produce related derivatives (Rida et al., 1988).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives often features high delocalization within their respective moieties, indicating a planar aromatic surface conducive to various chemical interactions and reactions. Research into substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives, for instance, utilized molecular docking studies to predict compound affinity with specific proteins, demonstrating the complex interplay between molecular structure and biological activity (Holam, Santhoshkumar, & Killedar, 2022).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a variety of chemical reactions, leading to numerous potential applications. For example, the reaction of aminobenzimidazole with 4-hydroxy-2-alkynenitriles yields 2-amino-4-(1'-hydroxyalkyl)pyrimido[1,2-a]-benzimidazoles, demonstrating the versatility and reactivity of the benzimidazole ring system (Wahe et al., 2004).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound's molecular structure and the presence of functional groups. For example, the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile has been determined, revealing insights into the compound's crystalline arrangement and stability (Ganapathy et al., 2015).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as reactivity with various reagents, potential for functionalization, and behavior under different chemical conditions, highlight their versatility in synthetic chemistry. The electrocatalytic multicomponent assembly of aldehydes, 4-hydroxycoumarin, and malononitrile to form 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives showcases an efficient approach to synthesizing complex molecules with significant chemical diversity (Vafajoo et al., 2014).

科学研究应用

合成方法和化学性质

对邻苯二胺的研究为苯并咪唑的合成方法做出了重大贡献,证明了它们在创建具有潜在生物活性的化合物中的效用。易卜拉欣 (2011) 讨论了从邻苯二胺合成苯并咪唑的方法,强调了它们在药物化学中的重要性和在创建新治疗剂中的潜在应用 (易卜拉欣, 2011)。

生物学应用和机制

苯并咪唑衍生物的合成和生物学重要性已被广泛综述,展示了它们的广谱药理活性。这些活性包括抗菌、抗病毒、抗糖尿病、抗癌和抗炎作用。值得注意的是,苯并咪唑衍生物因其多功能治疗特性而被认为在药物发现和开发中具有重要意义。Vasuki 等人 (2021) 强调了曼尼希碱苯并咪唑衍生物在医学中的重要性,突出了它们在各种生物活性中的作用以及具有更高疗效和更低毒性的新型治疗剂的潜力 (Vasuki 等, 2021)。

在光电材料中的应用

苯并咪唑和相关杂环片段被纳入 π 扩展共轭体系已被认为可以创建新型光电材料。Lipunova 等人 (2018) 回顾了喹唑啉和嘧啶衍生物(包括与苯并咪唑相关的衍生物)在电子器件、发光元件和光电转换元件中的应用,证明了这些化合物在光电新材料开发中的价值 (Lipunova 等, 2018)。

属性

IUPAC Name |

2-(2-hydroxyethyl)-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-9-10(6-7-19)15(20)18-13-5-3-2-4-12(13)17-14(18)11(9)8-16/h2-5,17,19H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCJHHFYZDSIAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327370 |

Source

|

| Record name | 2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49680025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

CAS RN |

166671-26-7 |

Source

|

| Record name | 2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

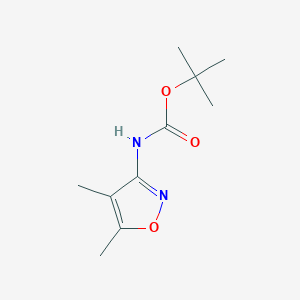

![4-[2-(2-Methoxyphenoxy)ethyl]morpholine](/img/structure/B61259.png)

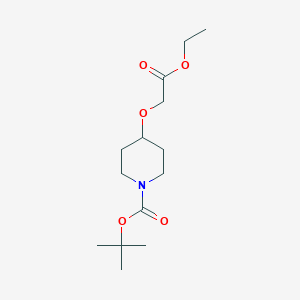

![1,3-Dioxolo[4,5-B]pyridine-6-methanol](/img/structure/B61265.png)

![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)